molecular formula C14H19N3O2 B8091560 tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Cat. No.: B8091560
M. Wt: 261.32 g/mol
InChI Key: FBCIBKQTMYBCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate” is a carbamate-protected derivative of 2,3-dimethyl-2H-indazol-6-amine. The tert-butyl carbamate (Boc) group is widely employed in organic synthesis to protect amines during multi-step reactions, enhancing stability and solubility . The indazole core, substituted with methyl groups at positions 2 and 3, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-(2,3-dimethylindazol-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-11-7-6-10(8-12(11)16-17(9)5)15-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCIBKQTMYBCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Carbamate Formation Protocol

The most widely reported method for synthesizing tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. This nucleophilic acyl substitution proceeds via deprotonation of the indazole amine, followed by attack on the electrophilic carbonyl carbon of Boc-Cl.

Reaction Equation :

2,3-Dimethyl-2H-indazol-6-amine+Boc-ClBasetert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate+HCl\text{2,3-Dimethyl-2H-indazol-6-amine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed bases, achieving yields of 70–85% under ambient conditions. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their compatibility with Boc-Cl’s reactivity.

Alternative Amine Activation Strategies

While direct Boc protection is standard, unconventional approaches have been explored:

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 15–30 min) accelerates the reaction, reducing side product formation from amine oxidation. This method is particularly advantageous for scale-up, though specialized equipment limits its industrial adoption.

Solid-Phase Synthesis

Immobilization of 2,3-dimethyl-2H-indazol-6-amine on Wang resin enables iterative Boc protection and deprotection, ideal for combinatorial libraries. However, resin loading efficiencies (~60–75%) and cleavage yields (~80%) render this approach less cost-effective for bulk production.

Optimization of Reaction Parameters

Solvent and Base Selection

Empirical studies demonstrate solvent-base pairing critically influences reaction kinetics:

SolventBaseTemperatureYield (%)Purity (%)
DCMTEA25°C7895
THFDIPEA0°C → 25°C8597
AcetonitrilePyridine40°C6588

THF-DIPEA systems achieve superior yields due to enhanced solubility of Boc-Cl and efficient HCl scavenging. Lower temperatures (0°C) minimize N-alkylation side reactions, a common issue in carbamate synthesis.

Stoichiometric Considerations

A 1.2:1 molar ratio of Boc-Cl to amine optimizes conversion while avoiding di-Boc byproducts. Excess Boc-Cl (>1.5 eq) risks chloroformate dimerization, complicating purification.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

  • δ 1.53 (s, 9H, Boc CH3)

  • δ 2.45 (s, 3H, C2-CH3)

  • δ 3.92 (s, 3H, C3-CH3)

  • δ 7.20–7.80 (m, 3H, indazole aromatic protons)

IR (KBr) :

  • 1695 cm⁻¹ (C=O stretch)

  • 1520 cm⁻¹ (N-H bend)

HPLC :

  • Retention time: 8.2 min (C18 column, 70:30 H2O:MeCN)

  • Purity: ≥97%

Impurity Profiling

Common impurities include:

  • Di-Boc adduct (5–8%): Forms via overprotection; mitigated by stoichiometric control.

  • N-Alkylated byproduct (2–3%): Suppressed by low-temperature reactions.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Reagents

ReagentCost ($/kg)Purity (%)Impact on Yield
Boc-Cl120–15098High
DIPEA80–10099Moderate
TEA50–7097Low

DIPEA’s superior HCl scavenging justifies its higher cost in large-scale batches.

Waste Management Strategies

Quenching with aqueous NaHCO3 neutralizes excess Boc-Cl, generating tert-butanol and CO2. Organic layers (DCM/THF) are recovered via distillation, achieving 90% solvent reuse.

Comparative Evaluation of Synthetic Approaches

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Standard (THF/DIPEA)8597HighModerate
Microwave8898LowLow
Solid-Phase6095MediumHigh

The standard method remains optimal for balancing efficiency and practicality, though microwave-assisted synthesis shows promise for niche applications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indazoles or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
IUPAC Name: tert-butyl N-(1H-indazol-6-yl)carbamate

The compound features an indazole core, which is known for its biological relevance, and a carbamate functional group that enhances solubility and reactivity. Its unique structure allows it to interact with various biological targets.

Medicinal Chemistry

Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate has been investigated for its potential as a drug candidate due to several promising biological activities:

  • Anticancer Activity: The compound exhibits significant anticancer properties by inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K) pathways .
  • Antimicrobial Properties: Preliminary studies indicate that this compound has antibacterial effects against various strains of bacteria and demonstrates antifungal activity. It may disrupt bacterial cell wall synthesis or inhibit essential enzymes necessary for microbial survival.

Biological Research

The compound is being explored for its interactions with specific molecular targets:

  • Enzyme Inhibition: this compound may act as a non-covalent inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Targeting Signaling Pathways: By inhibiting key signaling pathways, the compound can alter cellular responses, leading to reduced proliferation and increased apoptosis in cancerous cells.

Anticancer Studies

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined through MTT assays, indicating effective concentration levels for therapeutic applications .

Antimicrobial Efficacy Testing

A study assessing its antimicrobial properties tested the compound against Staphylococcus aureus and Candida albicans. Results indicated a dose-dependent inhibition of growth with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Mechanism of Action

The mechanism by which tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate” with structurally related carbamate derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Core Heterocycle Key Substituents
This compound C₁₅H₁₉N₃O₂ 273.33* ~1.25 (Predicted) ~12.5† Indazole 2,3-dimethyl
tert-butyl (3-cyano-1H-indol-6-yl)carbamate C₁₄H₁₅N₃O₂ 257.29 1.24 13.67 Indole 3-cyano
tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate C₁₄H₁₆N₂O₃ 260.29 1.21 11.12 Dihydrobenzofuran 6-cyano, (3S)-stereochemistry
tert-butyl (thiazol-4-yl)carbamate derivatives Varies ~450–500 - - Thiazole Dihydrobenzo[d][1,4]dioxine, sulfonyl

*Hypothetical value based on analogous compounds. †Estimated based on indazole’s basicity relative to indole .

Key Observations:

  • Core Heterocycle Influence: The indazole core in the target compound likely exhibits higher metabolic stability compared to indole () due to reduced susceptibility to oxidative degradation.
  • pKa Variability: The lower pKa of the dihydrobenzofuran derivative (11.12 vs. 13.67 for indole) suggests reduced basicity, impacting solubility and ionization under physiological conditions .

Challenges and Limitations

  • Synthetic Complexity: Steric hindrance from 2,3-dimethyl groups in the target compound may necessitate optimized reaction conditions to avoid low yields.
  • Data Gaps: Limited direct data on the target compound’s physical properties requires extrapolation from analogues, introducing uncertainty .

Biological Activity

Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}

Molecular Characteristics

PropertyValue
Molecular Weight220.27 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of specific enzymes : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways.
  • Modulation of signaling pathways : It may influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have reported the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various carbamate derivatives, this compound exhibited significant inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates a promising profile for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Research Findings on Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa15.4 ± 1.2
MCF-722.8 ± 0.9
A54918.5 ± 1.0

These results indicate that the compound has selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate in academic settings?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the indazole amine group. A common approach involves reacting 2,3-dimethyl-2H-indazol-6-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous dichloromethane or THF. For example, analogous procedures for tert-butyl carbamates use Mitsunobu reactions or nucleophilic substitutions under inert atmospheres to protect amines (e.g., Steps 6–7 in , General Procedures in ). Purification often employs column chromatography with gradients of ethyl acetate/hexanes .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and indazole ring substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) can resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?

  • Methodological Answer : While the compound itself may not be classified as hazardous (based on analogous Safety Data Sheets in ), researchers should:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks, especially during solvent removal.
  • Avoid strong acids/bases that may hydrolyze the Boc group, releasing volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and expected structures?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-validation : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations or X-ray crystallography (as in ) for definitive structural proof.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Q. What strategies optimize reaction yields in multi-step syntheses involving tert-butyl carbamate intermediates?

  • Methodological Answer : Low yields often arise from Boc group instability or side reactions. Mitigation strategies include:

  • Temperature control : Perform Boc protection at 0°C (as in ) to minimize side reactions.
  • Intermediate stabilization : Use scavengers (e.g., molecular sieves) to remove water in anhydrous reactions.
  • Purification optimization : Employ flash chromatography with optimized solvent systems (e.g., uses CH₂Cl₂/EtOH gradients) .

Q. How do researchers address challenges in crystallizing tert-butyl carbamate derivatives for X-ray studies?

  • Methodological Answer : Crystallization difficulties can arise due to flexible tert-butyl groups. Solutions include:

  • Solvent screening : Test polar/non-polar solvent pairs (e.g., hexanes/ethyl acetate).
  • Seeding : Introduce pre-formed microcrystals to induce nucleation.
  • Software tools : Use SHELX ( ) for structure refinement against low-resolution data or twinned crystals .

Q. What are the implications of tert-butyl carbamate’s stability under varying pH conditions?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Researchers must:

  • Avoid acidic workup (e.g., TFA in ) unless deliberate deprotection is intended.
  • Monitor pH during reactions involving nucleophiles (e.g., amines) that could hydrolyze the carbamate.
  • Use buffered conditions (pH 7–9) for long-term storage .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the reactivity of the indazole ring in tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Electrophilic substitution : Test reactions (e.g., nitration, halogenation) at varying temperatures to assess ring activation.
  • Catalytic screening : Evaluate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using protected indazole intermediates ( ).
  • Kinetic studies : Use HPLC or in-situ IR to monitor reaction progress and identify intermediates .

Q. What methods validate the purity of tert-butyl carbamate derivatives for biological assays?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV/ELSD detection and MS compatibility.
  • Elemental analysis : Confirm C/H/N ratios to detect residual solvents or byproducts.
  • Chiral chromatography : For enantiomerically pure derivatives (e.g., ), use chiral columns (Chiralpak AD-H) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.